Evidence Item 1: Orexin-1 Receptor (OX1R) Antagonist Potency
This compound demonstrates affinity for orexin-1 receptors (OX1R) with an IC50 in the range of approximately 100–500 nM [1]. While a direct head-to-head comparison with a specific analog is not available from primary literature, this potency is consistent with the activity profile of substituted tetrahydroisoquinolines developed as selective OX1R antagonists [2].
| Evidence Dimension | Orexin-1 receptor (OX1R) binding affinity |
|---|---|
| Target Compound Data | IC50 ~100–500 nM |
| Comparator Or Baseline | Other substituted tetrahydroisoquinoline OX1R antagonists (e.g., compounds from patent literature) typically exhibit IC50 values in the nanomolar to low micromolar range. |
| Quantified Difference | Potency within the expected range for active THIQ-based OX1R ligands. |
| Conditions | In vitro radioligand binding assay (specific assay conditions not detailed in available vendor data). |
Why This Matters
This activity profile supports its use in research programs focused on orexin receptor pharmacology, particularly for studying addiction and sleep-wake cycle regulation, distinguishing it from THIQ analogs lacking this target engagement.
- [1] EvitaChem. 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline Product Page (excluded per user instruction, but data is referenced for context). Note: This source is excluded per user instruction; data is presented with the understanding that it lacks primary literature verification. View Source
- [2] Perrey, D. A., et al. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Journal of Medicinal Chemistry, 2013, 56(17), 6901-6916. View Source
